molecular formula C14H19ClN2O B2853205 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide CAS No. 844901-01-5

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide

Cat. No.: B2853205
CAS No.: 844901-01-5
M. Wt: 266.77
InChI Key: CCLPZPFYINXOKL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C14H19ClN2O. It is a derivative of pyridine and is characterized by the presence of a chloro group, a dimethylcyclohexyl group, and a carboxamide group attached to the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide typically involves the reaction of 2,3-dimethylcyclohexylamine with 2-chloropyridine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-3-carboxamide
  • 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-5-carboxamide
  • 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-6-carboxamide

Uniqueness

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the chloro and carboxamide groups can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLPZPFYINXOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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